

Application Notes and Protocols: In Vivo Imaging for Efficacy Assessment of Fosmanogepix

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Compound of Interest		
Compound Name:	Fosmanogepix	
Cat. No.:	B605549	Get Quote

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Introduction

Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action, offering a promising new therapeutic option for invasive fungal infections.[1][2][3] It is a prodrug that is converted in vivo to its active moiety, manogepix, which inhibits the fungal enzyme Gwt1.[4][5] [6] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization of proteins to the fungal cell wall.[6][7] Inhibition of Gwt1 disrupts fungal cell wall integrity, leading to antifungal effects against a broad spectrum of pathogens, including resistant strains.[2][5]

Assessing the in vivo efficacy of novel antifungals like **Fosmanogepix** is critical for preclinical and clinical development. Traditional methods for evaluating antifungal efficacy in animal models, such as determining colony-forming units (CFU) in target organs and monitoring survival rates, are effective but have limitations. These methods are often terminal, require large numbers of animals, and provide only a snapshot of the fungal burden at a single point in time.

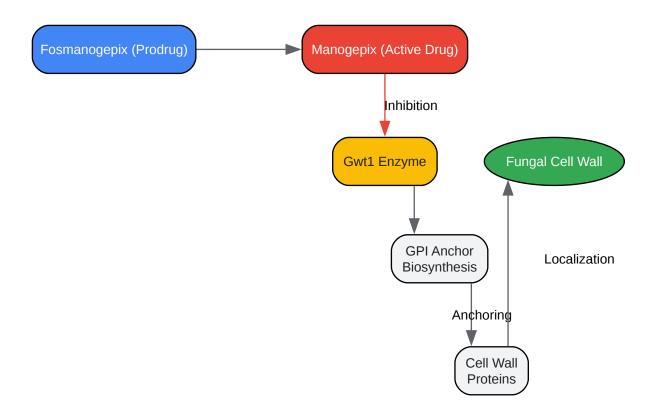
Non-invasive in vivo imaging techniques offer a powerful alternative, enabling real-time, longitudinal monitoring of fungal burden and therapeutic response in the same animal. This approach provides more dynamic and comprehensive data, reduces animal usage, and can



offer valuable insights into the pharmacodynamics of the drug. This document provides an overview and detailed protocols for two key in vivo imaging modalities, Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), that can be applied to assess the efficacy of **Fosmanogepix**. Additionally, a complementary technique, Matrix-Assisted Laser Desorption Ionization–Mass Spectrometry Imaging (MALDI-MSI), is discussed for its utility in visualizing drug distribution at the site of infection.

Mechanism of Action of Fosmanogepix

Fosmanogepix is administered as an N-phosphonooxymethyl prodrug. In the body, it is rapidly and completely metabolized by systemic phosphatases to form the active drug, manogepix.[6] Manogepix targets and inhibits the fungal-specific enzyme Gwt1, which is a key component of the GPI anchor biosynthesis pathway in the endoplasmic reticulum.[7] This inhibition disrupts the attachment of GPI anchors to proteins, preventing their proper transport and localization to the fungal cell wall. This ultimately compromises cell wall integrity, leading to impaired fungal growth, adhesion, and virulence.[7]



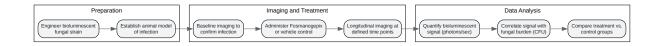
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Fosmanogepix Mechanism of Action



In Vivo Imaging Techniques Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive technique that allows for the non-invasive visualization of fungal infections in real-time. This method relies on genetically engineering the fungal pathogen to express a luciferase enzyme. When the corresponding substrate (e.g., luciferin) is administered to the animal, the luciferase catalyzes a reaction that produces light, which can be detected and quantified using a sensitive camera. The intensity of the light signal correlates with the fungal burden.



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BLI Experimental Workflow

Materials:

- Bioluminescent fungal strain (e.g., Candida albicans, Aspergillus fumigatus) expressing luciferase.
- Immunocompromised mouse model (e.g., neutropenic mice).
- Fosmanogepix (formulated for in vivo administration).
- Vehicle control.
- D-luciferin substrate.
- In vivo imaging system (e.g., IVIS Spectrum).
- Anesthesia (e.g., isoflurane).



Procedure:

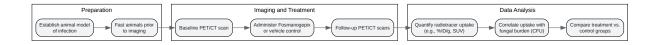
- Infection: Infect mice with the bioluminescent fungal strain via the desired route (e.g., intravenous for disseminated candidiasis, intranasal for pulmonary aspergillosis).
- Baseline Imaging: 24 hours post-infection, anesthetize the mice and administer D-luciferin (e.g., 150 mg/kg intraperitoneally). After 10-15 minutes, acquire bioluminescent images to establish the baseline fungal burden.
- Treatment: Randomize mice into treatment and control groups. Administer Fosmanogepix or vehicle control according to the desired dosing regimen.
- Longitudinal Imaging: At specified time points (e.g., 24, 48, 72, and 96 hours post-treatment),
 repeat the imaging procedure as described in step 2.
- Data Analysis: Quantify the bioluminescent signal from regions of interest (e.g., kidneys, lungs) using the imaging software. The data is typically expressed as total flux (photons/second).
- Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest organs for CFU enumeration to correlate with the imaging data.

Treatment Group	Time Point	Mean Bioluminescent Signal (photons/sec)	Mean Fungal Burden (log10 CFU/g)
Vehicle Control	Baseline	1.5 x 10^7	5.8
48h Post-Tx	3.2 x 10^8	7.2	
96h Post-Tx	1.1 x 10^9	8.1	_
Fosmanogepix	Baseline	1.6 x 10^7	5.9
48h Post-Tx	8.9 x 10^6	4.5	
96h Post-Tx	2.1 x 10^5	2.3	



Positron Emission Tomography (PET)

PET is a nuclear imaging technique that provides quantitative data on metabolic processes. For fungal infections, PET imaging with 18F-fluorodeoxyglucose (18F-FDG) is commonly used. Fungi, like cancer cells, exhibit high glucose uptake, leading to the accumulation of 18F-FDG at the site of infection. The intensity of the PET signal is proportional to the metabolic activity of the fungus and the associated inflammation.



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PET Experimental Workflow

Materials:

- Fungal strain of interest.
- Immunocompromised animal model.
- Fosmanogepix.
- Vehicle control.
- 18F-FDG.
- MicroPET/CT scanner.
- · Anesthesia.

Procedure:

• Infection: Establish the fungal infection in the animal model as previously described.



- Fasting: Fast the animals for 4-6 hours prior to imaging to reduce background 18F-FDG uptake in muscle and fat.
- Baseline Imaging: Anesthetize the animals and administer 18F-FDG (e.g., 200-300 μCi) via tail vein injection. After an uptake period of approximately 60 minutes, perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
- Treatment: Following baseline imaging, randomize animals into treatment and control groups and administer Fosmanogepix or vehicle.
- Follow-up Imaging: Repeat the PET/CT scans at desired time points post-treatment.
- Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest around the infected organs and quantify the 18F-FDG uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
- Endpoint Analysis: Correlate the PET signal with CFU counts from harvested tissues at the end of the study.

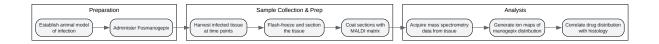
Treatment Group	Time Point	Mean 18F-FDG Uptake (%ID/g)	Mean Fungal Burden (log10 CFU/g)
Vehicle Control	Baseline	2.5	6.1
72h Post-Tx	4.8	7.9	
Fosmanogepix	Baseline	2.6	6.2
72h Post-Tx	1.2	3.1	

Matrix-Assisted Laser Desorption Ionization–Mass Spectrometry Imaging (MALDI-MSI)

While BLI and PET are excellent for monitoring the fungal response to treatment, MALDI-MSI provides valuable information on the distribution of the drug itself within the infected tissue. This technique can be used to visualize the penetration of managepix into fungal lesions, such as



abscesses. A study on intra-abdominal candidiasis demonstrated that manogepix accumulates in liver abscesses after repeated dosing with **Fosmanogepix**, and this accumulation correlated with a reduction in fungal burden.[1][4][8][9]



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MALDI-MSI Experimental Workflow

Materials:

- Infected animal model treated with Fosmanogepix.
- · Cryostat.
- MALDI target plates.
- MALDI matrix solution.
- MALDI-TOF mass spectrometer.

Procedure:

- Treatment and Sample Collection: Treat infected animals with Fosmanogepix. At selected time points, euthanize the animals and harvest the infected organs.
- Tissue Preparation: Immediately flash-freeze the tissues. Section the frozen tissues using a cryostat and mount the sections onto MALDI target plates.
- Matrix Application: Apply a suitable MALDI matrix uniformly over the tissue sections.
- Data Acquisition: Acquire mass spectrometry data across the entire tissue section using the MALDI-TOF instrument in imaging mode.



- Image Generation: Generate ion maps that show the spatial distribution and intensity of the signal corresponding to the mass-to-charge ratio of manogepix.
- Correlation with Histology: After imaging, the same tissue sections can be stained (e.g., with H&E) to correlate the drug distribution with the histopathology of the fungal lesions.

Time Post-Dose	Manogepix Concentration in Liver Abscess (µg/g)	Manogepix Concentration in Non-Lesion Liver (μg/g)
1 hour	0.8	2.5
6 hours	2.2	3.1
24 hours	1.9	1.1
Day 3 (multi-dose)	4.5	2.8

Conclusion

In vivo imaging techniques provide powerful tools for the preclinical evaluation of **Fosmanogepix**. Bioluminescence imaging and Positron Emission Tomography allow for the longitudinal and quantitative assessment of antifungal efficacy by directly monitoring the fungal burden and metabolic activity in living animals. These methods offer significant advantages over traditional endpoint assays. Furthermore, MALDI-MSI can provide crucial insights into the pharmacokinetic/pharmacodynamic relationship by visualizing the distribution of the active drug, manogepix, at the site of infection. The integration of these imaging modalities into the preclinical development pipeline of **Fosmanogepix** and other novel antifungals will undoubtedly accelerate the translation of promising candidates to the clinic.

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